molecular formula C20H19FO4 B5105946 3-(2-fluorophenoxy)-2,8-dimethyl-7-propoxy-4H-chromen-4-one

3-(2-fluorophenoxy)-2,8-dimethyl-7-propoxy-4H-chromen-4-one

Cat. No. B5105946
M. Wt: 342.4 g/mol
InChI Key: SBQGCFBCHSSXIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-fluorophenoxy)-2,8-dimethyl-7-propoxy-4H-chromen-4-one, also known as FDP, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. FDP belongs to the family of flavonoids, which are natural compounds found in plants that have been studied for their anti-inflammatory, antioxidant, and anticancer properties. In

Mechanism of Action

The mechanism of action of 3-(2-fluorophenoxy)-2,8-dimethyl-7-propoxy-4H-chromen-4-one is not fully understood, but it is believed to involve the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of inflammation and immune responses. 3-(2-fluorophenoxy)-2,8-dimethyl-7-propoxy-4H-chromen-4-one has been shown to inhibit the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines and promoting cell death in cancer cells.
Biochemical and Physiological Effects:
3-(2-fluorophenoxy)-2,8-dimethyl-7-propoxy-4H-chromen-4-one has been shown to have a range of biochemical and physiological effects in various studies. In addition to its anti-inflammatory and anticancer properties, 3-(2-fluorophenoxy)-2,8-dimethyl-7-propoxy-4H-chromen-4-one has also been shown to have antioxidant activity and to improve glucose metabolism in diabetic rats. 3-(2-fluorophenoxy)-2,8-dimethyl-7-propoxy-4H-chromen-4-one has also been shown to have a protective effect on the liver in rats subjected to liver damage.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(2-fluorophenoxy)-2,8-dimethyl-7-propoxy-4H-chromen-4-one in lab experiments is its relatively low toxicity compared to other synthetic compounds. However, 3-(2-fluorophenoxy)-2,8-dimethyl-7-propoxy-4H-chromen-4-one is not widely available commercially, which can make it difficult to obtain for research purposes. In addition, more studies are needed to fully understand the mechanism of action of 3-(2-fluorophenoxy)-2,8-dimethyl-7-propoxy-4H-chromen-4-one and its potential side effects.

Future Directions

There are several future directions for research on 3-(2-fluorophenoxy)-2,8-dimethyl-7-propoxy-4H-chromen-4-one. One area of interest is its potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its potential as a cancer therapeutic agent, particularly in breast cancer and other types of cancer. Further studies are also needed to fully understand the mechanism of action of 3-(2-fluorophenoxy)-2,8-dimethyl-7-propoxy-4H-chromen-4-one and its potential side effects. Overall, 3-(2-fluorophenoxy)-2,8-dimethyl-7-propoxy-4H-chromen-4-one shows promising potential as a therapeutic agent in various areas of research.

Synthesis Methods

3-(2-fluorophenoxy)-2,8-dimethyl-7-propoxy-4H-chromen-4-one can be synthesized using a multi-step process involving the reaction of 2-fluorophenol with 2,8-dimethyl-7-propargyloxy-4H-chromen-4-one in the presence of a base, followed by the reaction with propyl bromide. The resulting product is then subjected to a series of purification steps to obtain 3-(2-fluorophenoxy)-2,8-dimethyl-7-propoxy-4H-chromen-4-one in its pure form.

Scientific Research Applications

3-(2-fluorophenoxy)-2,8-dimethyl-7-propoxy-4H-chromen-4-one has been studied for its potential therapeutic properties in various areas of research. One of the main areas of interest is its anti-inflammatory activity. In a study conducted on rats, 3-(2-fluorophenoxy)-2,8-dimethyl-7-propoxy-4H-chromen-4-one was found to significantly reduce inflammation in the paw edema model. Another study showed that 3-(2-fluorophenoxy)-2,8-dimethyl-7-propoxy-4H-chromen-4-one could inhibit the production of pro-inflammatory cytokines in human monocytes.
In addition to its anti-inflammatory properties, 3-(2-fluorophenoxy)-2,8-dimethyl-7-propoxy-4H-chromen-4-one has also been studied for its potential anticancer activity. In a study conducted on breast cancer cells, 3-(2-fluorophenoxy)-2,8-dimethyl-7-propoxy-4H-chromen-4-one was found to induce cell cycle arrest and apoptosis, suggesting its potential as a cancer therapeutic agent.

properties

IUPAC Name

3-(2-fluorophenoxy)-2,8-dimethyl-7-propoxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FO4/c1-4-11-23-16-10-9-14-18(22)20(13(3)24-19(14)12(16)2)25-17-8-6-5-7-15(17)21/h5-10H,4,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBQGCFBCHSSXIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C2=C(C=C1)C(=O)C(=C(O2)C)OC3=CC=CC=C3F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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